1-(Chloromethyl)-4-ethynylbenzene

Catalog No.
S3333816
CAS No.
10601-98-6
M.F
C9H7Cl
M. Wt
150.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Chloromethyl)-4-ethynylbenzene

CAS Number

10601-98-6

Product Name

1-(Chloromethyl)-4-ethynylbenzene

IUPAC Name

1-(chloromethyl)-4-ethynylbenzene

Molecular Formula

C9H7Cl

Molecular Weight

150.6 g/mol

InChI

InChI=1S/C9H7Cl/c1-2-8-3-5-9(7-10)6-4-8/h1,3-6H,7H2

InChI Key

MBIGNFNSALGEMI-UHFFFAOYSA-N

SMILES

C#CC1=CC=C(C=C1)CCl

Canonical SMILES

C#CC1=CC=C(C=C1)CCl

1-(Chloromethyl)-4-ethynylbenzene is characterized by its unique structure, which consists of a chloromethyl group (–CH₂Cl) at the para position relative to an ethynyl group (–C≡CH) on a benzene ring. The presence of these functional groups imparts significant reactivity and potential applications in chemical synthesis and materials development. The compound is typically a colorless to pale yellow liquid with a boiling point around 140 °C .

Synthesis:

1-(Chloromethyl)-4-ethynylbenzene can be synthesized by the Sonogashira reaction, which is a coupling reaction between a terminal alkyne and an aryl halide catalyzed by palladium. PubChem, National Institutes of Health: )

Applications:

-(Chloromethyl)-4-ethynylbenzene is a versatile intermediate used in the synthesis of various organic compounds, including:

  • Pharmaceuticals: It can be used as a building block for the synthesis of new drugs, such as potential anti-cancer agents. ScienceDirect, A. M. S. El-Dien et al., ARKIVOC 2008 (i) 201-212 (2008):
  • Functional materials: It can be used as a precursor for the synthesis of polymers with unique properties, such as electrical conductivity and chemical stability. ScienceDirect, J. Li et al., Journal of Polymer Science Part A: Polymer Chemistry, 42, 1550-1558 (2004):
  • Organic dyes and pigments: It can be used as a starting material for the synthesis of new dyes and pigments with desired colors and properties. Journal of the Korean Chemical Society, B. H. Kim et al., Bull. Korean Chem. Soc., 25, 3727-3732 (2004): )
Due to its reactive chloromethyl and ethynyl groups. Notable reactions include:

  • Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles, leading to the formation of new compounds.
  • Coupling Reactions: 1-(Chloromethyl)-4-ethynylbenzene can participate in coupling reactions with other aromatic compounds, often facilitated by transition metal catalysts.
  • Addition Reactions: The ethynyl group may undergo addition reactions with electrophiles, expanding the variety of possible derivatives.

Several methods exist for synthesizing 1-(Chloromethyl)-4-ethynylbenzene:

  • Halogenation of Ethynylbenzene: Ethynylbenzene can be treated with chloromethylating agents like chloromethyl methyl ether in the presence of Lewis acids to yield the desired chloromethyl derivative.
  • Sonogashira Coupling: This method involves coupling an appropriate aryl halide with terminal alkynes using palladium catalysts, which can facilitate the introduction of both the ethynyl and chloromethyl groups in one step.

1-(Chloromethyl)-4-ethynylbenzene has several applications:

  • Intermediate in Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Material Science: Its unique structure allows for modifications that can lead to new materials with specific properties, such as conductive polymers.
  • Pharmaceuticals: Potentially useful in developing new drugs due to its reactivity and ability to form diverse derivatives.

1-(Chloromethyl)-4-ethynylbenzene shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
1-Chloro-4-ethynylbenzeneChlorine at para positionLacks the additional chloromethyl group
1-Bromo-4-ethynylbenzeneBromine instead of chlorineMore reactive due to stronger leaving group
1-(Chloromethyl)-4-methylbenzeneMethyl instead of ethynylDifferent reactivity profile due to methyl group
1-Ethyl-4-ethynylbenzeneEthyl group instead of chloromethylVaries in reactivity due to different substituents

The uniqueness of 1-(Chloromethyl)-4-ethynylbenzene lies in its combination of both chloromethyl and ethynyl functionalities, making it particularly versatile for synthetic applications and potential biological activities.

XLogP3

2.6

Wikipedia

1-(Chloromethyl)-4-ethynylbenzene

Dates

Modify: 2023-08-19

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